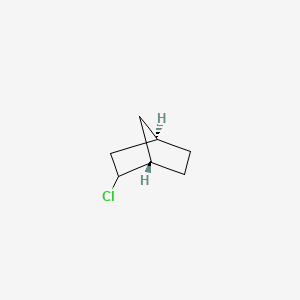

exo-2-Chloronorbornane

描述

Historical Context of Norbornane (B1196662) Chemistry

The study of norbornane and its derivatives emerged from investigations into Wagner-Meerwein rearrangements, skeletal transformations that had long intrigued and challenged chemists. In 1939, Christopher L. Wilson's work on the rearrangement of camphene (B42988) hydrochloride, a terpene derivative, laid the groundwork for understanding these complex reactions. illinois.edu This research highlighted the involvement of cationic intermediates in the rearrangement of these strained bicyclic systems. illinois.edu The name "norbornane" itself is derived from "bornane" (1,7,7-trimethylnorbornane), with the "nor-" prefix indicating the removal of methyl groups. wikipedia.org The parent compound, norbornane (bicyclo[2.2.1]heptane), is a crystalline solid and serves as the prototype for a class of strained bicyclic hydrocarbons. wikipedia.org The unique, rigid framework of the norbornyl system, which restricts conformational flexibility, made it an ideal candidate for studying reaction mechanisms, as it limits the number of possible reaction pathways and allows for more straightforward interpretation of experimental results.

Significance of exo-2-Chloronorbornane in Mechanistic Studies

This compound, along with its endo isomer, rose to prominence in the mid-20th century as chemists sought to unravel the nature of the 2-norbornyl cation. The solvolysis of these isomers—their reaction with a solvent—exhibited dramatically different rates, a phenomenon that sparked the "non-classical ion" controversy. The exo isomer reacts significantly faster than the endo isomer, a rate difference that could not be explained by simple steric effects alone. This observation led Saul Winstein to propose the existence of a "non-classical" carbocation, where the positive charge is delocalized through sigma bond participation, creating a bridged, symmetrical intermediate. illinois.edu

The debate over the classical versus non-classical nature of the 2-norbornyl cation, fueled by extensive studies on the solvolysis of this compound and its derivatives, became a central theme in physical organic chemistry for decades. illinois.edu this compound was instrumental in these investigations because its reaction provides a clean route to the 2-norbornyl cation, allowing for detailed kinetic, stereochemical, and spectroscopic analysis. scribd.comchemeurope.com The compound has been used in Friedel-Crafts alkylation reactions and in amination reactions to produce various bicyclic products. sigmaaldrich.com Furthermore, studies involving this compound have been crucial in understanding electron transfer mechanisms in reactions with various nucleophiles. conicet.gov.arresearchgate.net The wealth of data generated from these studies has profoundly influenced our understanding of carbocation stability, reactivity, and the intricate details of neighboring group participation in chemical reactions.

Below is a table summarizing the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₁Cl |

| Molar Mass | 130.61 g/mol |

| Boiling Point | 66-66.5 °C at 30 mmHg sigmaaldrich.com |

| Density | 1.06 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.4854 sigmaaldrich.com |

| Appearance | Liquid |

| CAS Number | 765-91-3 sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chlorobicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWBUKHIZPKRJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871362 | |

| Record name | bicyclo[2.2.1]heptane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29342-53-8, 765-91-3 | |

| Record name | 2-Chloronorbornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29342-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)heptane, 2-chloro-, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norbornane, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-2-Chloronorborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bicyclo[2.2.1]heptane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | exo-2-Chloronorbornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Exo 2 Chloronorbornane

Direct Chlorination of Norbornane (B1196662)

Direct chlorination of the norbornane skeleton offers the most straightforward route to chloronorbornanes. However, the inherent reactivity of C-H bonds in the molecule necessitates a detailed understanding of the factors governing the reaction's outcome.

Radical Chlorination Pathways and Selectivity

The free-radical chlorination of norbornane, typically initiated by ultraviolet (UV) light, proceeds via a chain reaction mechanism. The key step, which dictates the regioselectivity of the process, is the abstraction of a hydrogen atom by a chlorine radical to form a norbornyl radical.

The stability of the resulting radical intermediate is the primary determinant of the reaction's selectivity. masterorganicchemistry.com In the norbornane framework, there are three distinct types of C-H bonds: bridgehead (tertiary), secondary, and primary (within the ethylene (B1197577) bridges). Abstraction of a hydrogen atom from the C-2 position generates a secondary radical, which is more stable than the primary radicals. While tertiary radicals are typically the most stable, the bridgehead radical in the rigid norbornane system is unusually unstable due to geometric constraints that prevent it from achieving the ideal planar geometry of a typical sp²-hybridized radical. libretexts.org Consequently, hydrogen abstraction occurs preferentially at the C-2 position. Experimental results confirm this, showing that the chlorination of norbornane yields exo-2-chloronorbornane and endo-2-chloronorbornane as the major products, with only trace amounts of 1-chloronorbornane being formed. libretexts.org

Table 1: Product Distribution in the Radical Chlorination of Norbornane

| Product | Position of Chlorination | Relative Yield |

|---|---|---|

| This compound | C-2 (Secondary) | Major |

| endo-2-Chloronorbornane | C-2 (Secondary) | Major |

| 1-Chloronorbornane | C-1 (Bridgehead) | Trace |

Data compiled from referenced research findings. libretexts.org

Stereochemical Outcomes in Norbornane Chlorination

Once the 2-norbornyl radical is formed, it has a trigonal planar geometry. libretexts.orgchemistrysteps.com The subsequent reaction with a chlorine molecule (Cl₂) can, in principle, occur from either of two faces: the exo face or the endo face.

Attack from the exo (outer) face is sterically less hindered. The bridged structure of the norbornane skeleton partially shields the endo (inner) face, making it less accessible to the incoming chlorine molecule. As a result, the formation of the exo isomer, this compound, is generally favored over the endo isomer. Radical addition reactions to the related compound, norbornene, also show a strong preference for attack from the exo direction, which is attributed to minimizing steric and torsional strain effects. rsc.org Therefore, while direct radical chlorination produces a mixture of stereoisomers, the exo product is the predominant one.

Site-Selective Chlorination Approaches

The inherent lack of high selectivity in traditional free-radical halogenation has driven the development of more sophisticated, site-selective methods. researchgate.net While not always specific to norbornane, these modern approaches could be applied to enhance the yield of the desired this compound. These methods often rely on directing groups or specialized reagents that can distinguish between electronically and sterically similar C-H bonds. For instance, intramolecular hydrogen atom transfer (HAT) reactions using N-haloamines have shown the ability to functionalize specific carbons in bridged compounds, often at the bridgehead position, which contrasts with typical radical selectivity. researchgate.net Such advanced methodologies represent a promising avenue for achieving higher selectivity in the chlorination of norbornane than is possible with simple radical initiators.

Conversion from Norbornane Derivatives

An alternative to direct chlorination is the synthesis of this compound from other readily available norbornane precursors. These methods offer greater control over stereochemistry.

Halogen Exchange Reactions (e.g., Finkelstein Reaction)

The Finkelstein reaction is a classic method for preparing alkyl halides via a halogen exchange process. This reaction operates through a bimolecular nucleophilic substitution (SN2) mechanism. To synthesize this compound, one could start with a different exo-2-halonorbornane, such as exo-2-bromonorbornane (B159885) or exo-2-iodonorbornane, and treat it with a chloride salt like sodium chloride in a suitable solvent such as acetone (B3395972).

The SN2 mechanism involves a backside attack by the nucleophile (Cl⁻), which results in an inversion of stereochemistry at the reaction center. Since the starting material is the exo isomer, the chloride ion must attack from the endo face, displacing the bromide or iodide leaving group. However, in the context of the Finkelstein reaction for preparing a chloroalkane, a more common approach is to use a different halide as the nucleophile. For the specific synthesis of this compound, one would need to start with a substrate that already has the desired stereochemistry and a better leaving group that can be displaced by chloride. For example, converting a tosylate derivative of exo-norborneol (B145942) would proceed with inversion to yield endo-2-chloronorbornane. Therefore, a direct Finkelstein-type reaction to produce this compound would require a less common starting material or a double inversion strategy.

Transformation from Hydroxy-norbornanes

A highly effective and stereocontrolled method for preparing this compound involves the conversion of hydroxy-norbornanes (norborneols). The stereochemical outcome of this transformation is highly dependent on the chosen reagent and reaction conditions. Thionyl chloride (SOCl₂) is a common reagent for this purpose.

The reaction of an alcohol with SOCl₂ proceeds through an intermediate chlorosulfite ester. The fate of this intermediate determines the stereochemistry of the final product.

Synthesis from exo-Norborneol: When exo-norborneol is treated with thionyl chloride in a non-nucleophilic solvent (like ether) and in the absence of a base, the reaction proceeds with retention of configuration. This occurs via an SNi (internal nucleophilic substitution) mechanism, where the chloride from the chlorosulfite intermediate is delivered to the carbon from the same face, leading to the formation of This compound .

Synthesis from endo-Norborneol (B8440766): To obtain the exo product from endo-norborneol, an inversion of stereochemistry is required. This can be achieved by reacting endo-norborneol with thionyl chloride in the presence of a mild base, such as pyridine (B92270). The pyridine attacks the intermediate chlorosulfite ester, displacing the chloride and forming a pyridinium (B92312) salt. The liberated chloride ion then acts as a nucleophile, attacking the carbon center from the backside (exo face) in a standard SN2 reaction. This backside attack inverts the stereochemistry at the C-2 position, yielding the desired This compound .

Table 2: Stereochemical Control in the Conversion of Norborneols to this compound

| Starting Material | Reagent / Conditions | Mechanism | Product |

|---|---|---|---|

| exo-Norborneol | SOCl₂ | SNi (retention) | This compound |

Electrophilic and Free-Radical Addition to Norbornene

The synthesis of this compound from norbornene can be effectively achieved through addition reactions across the carbon-carbon double bond. Both electrophilic and free-radical pathways are utilized, with the choice of reagent and reaction conditions dictating the operative mechanism and the stereochemical outcome of the product. The rigid, bicyclic structure of norbornene imposes significant steric and electronic constraints that influence the regioselectivity and, most critically, the stereoselectivity of these additions.

Halogen-containing Reagent Additions

The addition of halogen-containing reagents to the norbornene scaffold is a primary method for the synthesis of 2-halonorbornanes. The mechanism of these reactions, whether ionic or radical, determines the final product distribution.

Electrophilic Addition: In electrophilic addition, an electrophile attacks the electron-rich double bond of norbornene. libretexts.org This process is exemplified by the addition of hydrogen halides (HX). The reaction proceeds in a stepwise manner, initiated by the protonation of the double bond to form a carbocation intermediate. lumenlearning.commasterorganicchemistry.com This intermediate is then attacked by the halide nucleophile to yield the final product. lumenlearning.com For instance, the reaction of norbornene with hydrogen chloride (HCl) is a classic example of an electrophilic addition that yields 2-chloronorbornane. researchgate.net The nature of the carbocation intermediate in the norbornyl system is a subject of significant study and is crucial for determining the product's stereochemistry.

Free-Radical Addition: Alternatively, under specific conditions, the addition can proceed via a free-radical chain mechanism. wikipedia.org This pathway is typically initiated by the presence of peroxides or UV light, which generate a halogen radical. libretexts.orgpharmaguideline.com The halogen radical then adds to the double bond to form a more stable carbon-centered radical intermediate. youtube.com This radical subsequently abstracts a hydrogen atom from another molecule of HX to form the product and propagate the radical chain. libretexts.org While the free-radical addition of HBr is common, the corresponding reaction with HCl is less favorable because some steps in the chain reaction are endothermic. libretexts.orgpharmaguideline.com However, the use of peroxide initiators can facilitate the radical addition of HCl to alkenes. youtube.com

Stereocontrol in Addition Reactions

The stereochemical outcome of addition reactions to norbornene is highly controlled, with a strong preference for the formation of the exo isomer. This stereoselectivity is a direct consequence of the unique structural and electronic properties of the bicyclic norbornane framework.

Steric Hindrance: The concave, or endo, face of the norbornene molecule is sterically shielded by the C7 methylene (B1212753) bridge. Consequently, both the initial attack by the electrophile (or radical) and the subsequent attack by the nucleophile are strongly favored from the more accessible convex, or exo, face.

Electronic Factors and Intermediate Stability: In the case of electrophilic addition of HCl, the protonation of norbornene leads to the formation of a secondary carbocation, the 2-norbornyl cation. This intermediate is not a simple classical carbocation; it is a resonance-stabilized, non-classical carbocation. This delocalization of positive charge results in a structure where the incoming nucleophile (Cl⁻) can only attack from the exo face, leading to the exclusive formation of this compound. researchgate.net This complete exo specificity for the nucleophile is a hallmark of reactions involving this intermediate. researchgate.net

In free-radical additions, the initial attack of the chlorine radical on the norbornene double bond occurs at the less substituted carbon to generate the more stable secondary radical intermediate. youtube.com Similar to the electrophilic pathway, steric factors guide the radical to add preferentially to the exo face, and the subsequent hydrogen abstraction also tends to maintain this stereochemistry, resulting in the exo-product.

The addition of molecular halogens, such as Cl₂ or Br₂, also exhibits high stereoselectivity. The reaction proceeds through a bridged halonium ion intermediate (a chloronium or bromonium ion). pressbooks.pubwikipedia.org This cyclic intermediate forms on one face of the double bond, and the subsequent nucleophilic attack by the halide ion must occur from the opposite face in an anti-addition. libretexts.orgchemistrysteps.comlibretexts.org Due to steric hindrance from the bicyclic frame, the initial formation of the bridged ion and the subsequent backside attack are directed to yield specific trans-dihalide stereoisomers, further underscoring the profound stereocontrol exerted by the norbornene skeleton.

The table below summarizes the expected outcomes for the addition of HCl to norbornene via different mechanisms.

| Reaction Type | Key Intermediate | Major Product | Stereoselectivity Rationale |

|---|---|---|---|

| Electrophilic Addition | Non-classical 2-norbornyl cation | This compound | Electronic stabilization of the non-classical cation directs nucleophilic attack exclusively to the exo position. researchgate.net |

| Free-Radical Addition (with peroxide) | 2-Norbornyl radical | This compound | Steric hindrance on the endo face favors radical attack and subsequent steps on the more accessible exo face. |

Reaction Mechanisms and Reactivity of Exo 2 Chloronorbornane

Solvolysis Reactions

Solvolysis, a reaction where the solvent acts as the nucleophile, is the most extensively studied reaction of exo-2-chloronorbornane and its derivatives. These studies have been pivotal in understanding the nuanced interplay of kinetics, stereochemistry, and reaction intermediates.

The kinetics and stereochemical outcomes of the solvolysis of 2-norbornyl systems provide compelling evidence for the underlying reaction mechanisms.

A defining characteristic of the 2-norbornyl system is the remarkably high rate of solvolysis of the exo isomer compared to the endo isomer. This rate enhancement is a key piece of evidence for the participation of the C1-C6 σ-bond in the ionization of the exo substrate, a phenomenon known as anchimeric assistance. rsc.orgrsc.org The solvolysis of exo-2-norbornyl chlorides in various aqueous acetone (B3395972) mixtures demonstrates a significant exo/endo rate ratio, which increases with the water content of the solvent. datapdf.com For instance, in 80% aqueous acetone, the exo isomer reacts 221 times faster than the endo isomer, and this ratio increases to 327 in 40% aqueous acetone. datapdf.com This high reactivity was initially interpreted as the exo isomer undergoing a σ-bond assisted ionization (a kΔ process), while the endo isomer was thought to ionize via an unassisted, solvent-dependent pathway (a ks process). datapdf.com

| Solvent (% Aqueous Acetone) | Exo/Endo Rate Ratio |

|---|---|

| 80% | 221 |

| 70% | 222 |

| 60% | 227 |

| 50% | 276 |

| 40% | 327 |

The effect of the solvent on reaction rates is often analyzed using the Grunwald-Winstein equation, which correlates the rate of solvolysis with the ionizing power (Y) and nucleophilicity (N) of the solvent. wikipedia.orgnih.gov Studies on 2-norbornyl systems have revealed a linear correlation when plotting the logarithm of the solvolysis rate constant for the exo isomer (log k_exo) against that of the endo isomer (log k_endo) over a wide range of solvents. datapdf.comosti.gov This linear relationship, with a slope of 1.1 for the chlorides, is inconsistent with the simple interpretation of two fundamentally different mechanisms (kΔ for exo, ks for endo). datapdf.comosti.gov

Furthermore, the solvolysis rates of both exo- and endo-norbornyl derivatives show a good correlation with the rates of model compounds that react via cation formation (k_c processes), such as 2-adamantyl tosylate and tert-butyl chloride. datapdf.comosti.gov This suggests that the solvolysis of both isomers proceeds through processes that are primarily cation-forming in nature, challenging the notion that the endo isomer reacts with significant nucleophilic solvent assistance. osti.gov

The addition of salts to the solvolysis medium can significantly affect the reaction kinetics. In S_N1-type reactions, the addition of a salt with a non-common ion, such as lithium perchlorate (B79767) (LiClO₄), often leads to a substantial rate increase that is greater than predicted by simple changes in ionic strength. This "special salt effect" is attributed to the perchlorate ion's ability to intercept and trap the solvent-separated ion pair, preventing its return to the intimate ion pair and, ultimately, the starting material. researchgate.net While specific data for this compound is not detailed in the provided sources, this is a well-established phenomenon in solvolysis reactions that proceed through carbocationic intermediates and is applicable to this system. Conversely, the addition of a salt with a common ion (e.g., a chloride salt) can suppress the rate of solvolysis through the "common-ion effect," where the external common ion promotes the return of the intermediate ion pair to the covalent reactant.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating transition state structures. libretexts.org In the solvolysis of 2-norbornyl systems, deuterium (B1214612) substitution at various positions provides insight into the degree of bond participation during ionization. Studies on 7-halo-exo-2-norbornyl brosylates, which are structurally analogous to this compound, have shown unusually large γ-KIEs. cdnsciencepub.com For example, the solvolysis of syn-7-chloro-exo-2-norbornyl brosylate deuterated at the endo-6 position exhibits a γ-KIE (kH/kD) of 1.125 ± 0.007. cdnsciencepub.com

These large γ-effects are interpreted as strong evidence for the participation of the C1-C6 bonding electrons in the transition state of ionization. cdnsciencepub.com This participation involves a change in hybridization at C6, which affects the vibrational frequencies of the C6-H (or C6-D) bonds, leading to the observed isotope effect. The magnitude of the effect indicates a significant degree of σ-bond delocalization in the transition state leading to the carbocationic intermediate.

The structure of the intermediate carbocation formed during the solvolysis of exo-2-norbornyl derivatives has been a subject of extensive debate, centering on whether it is a pair of rapidly equilibrating "classical" carbocations or a single, symmetric "non-classical" ion. slideshare.net

The non-classical carbocation hypothesis, first proposed by Saul Winstein, describes the 2-norbornyl cation as a species where the positive charge is delocalized over three centers (C1, C2, and C6) through a three-center, two-electron σ-bond. dalalinstitute.comunacademy.com This bridged, pentacoordinate structure accounts for several key experimental observations:

Stereochemistry : The solvolysis of optically active exo-2-norbornyl derivatives yields exclusively racemic exo products, which is consistent with the formation of a symmetrical intermediate. dalalinstitute.com

Rate Enhancement : The proposed σ-participation provides an explanation for the high exo/endo rate ratio. dalalinstitute.com

An alternative view, championed by H.C. Brown, suggested that the experimental data could be explained by a rapid equilibrium between two classical secondary carbocations. slideshare.net However, a substantial body of evidence has since solidified the non-classical model. Low-temperature NMR spectroscopic studies of the 2-norbornyl cation in superacid media revealed spectra that were inconsistent with a classical, trivalent carbocation and could only be explained by the symmetrical, bridged non-classical structure. libretexts.org

The debate was largely settled in 2013 when a definitive X-ray crystal structure of a 2-norbornyl cation salt was obtained, confirming the non-classical, σ-bridged geometry. libretexts.orgstackexchange.com This structure clearly shows the bridging interaction between C6 and the C1-C2 bond, validating the concept of the non-classical carbocation that had been inferred from decades of reactivity and spectroscopic studies. libretexts.orgstackexchange.com

Carbocationic Intermediates in Solvolysis

The Non-Classical 2-Norbornyl Cation

The 2-norbornyl cation is a carbonium ion derivative of norbornane (B1196662). wikipedia.org Its structure has been a topic of significant debate, with the central question being whether it exists as a pair of rapidly equilibrating classical carbocations or as a single, bridged, non-classical ion. wikiwand.com In the classical depiction, the 2-norbornyl cation is envisioned as existing in a dynamic equilibrium between two enantiomeric asymmetric structures, with the delocalized species being a transition state. wikipedia.orgwikiwand.com

Conversely, the non-classical model proposes a single, stable, bridged structure. wikipedia.org This non-classical ion is characterized by a delocalized three-center, two-electron bond. wikipedia.org Decades of research, culminating in X-ray crystallographic proof, have confirmed the bridged, non-classical geometry of the 2-norbornyl cation. nih.gov The structure features a C1-C6 sigma bond donating into the empty p-orbital at C2, resulting in a pentacoordinate carbon. wikipedia.orglibretexts.org This was a significant finding, as it demonstrated that sigma-bond electron donation is a plausible stabilizing interaction in carbocations. wikipedia.org

Evidence for Sigma-Bridging and Delocalization

The primary evidence for the non-classical structure of the 2-norbornyl cation comes from a combination of kinetic data, spectroscopic studies, and theoretical calculations. A key piece of kinetic evidence is the significantly faster solvolysis rate of exo-2-norbornyl derivatives compared to their endo counterparts. For instance, exo-2-norbornyl tosylate solvolyzes 350 times faster than the endo isomer. wikipedia.org This rate enhancement is attributed to anchimeric assistance from the C1-C6 sigma bond, which is perfectly positioned in the exo isomer to stabilize the developing positive charge at C2 through sigma-bridging. wikipedia.orgwpmucdn.com

Spectroscopic studies, particularly low-temperature NMR, have provided further compelling evidence. At temperatures as low as -60 °C, hydride shifts are "frozen out," allowing for detailed structural analysis. wikiwand.com The resulting spectra are consistent with the symmetrical, non-classical structure. wikiwand.comlibretexts.org Furthermore, solid-state 13C NMR spectra at 5 K and X-ray crystallography of a salt of the 2-norbornyl cation have definitively confirmed its bridged, non-classical nature. nih.govlibretexts.org

Role of Ion Pairs in Solvolytic Processes

In the solvolysis of 2-norbornyl derivatives, the nature of the ion pair formed between the carbocation and the leaving group plays a crucial role in the reaction mechanism and stereochemical outcome. The interaction between the developing carbocation and the leaving group is more significant in the solvolysis of the endo isomer compared to the exo isomer. acs.org This is because the stabilizing effect of the neighboring group (sigma-bridging) in the exo transition state competes with the interaction of the leaving group. acs.org

Molecular dynamics simulations of the solvolysis of exo- and endo-norbornyl brosylates in acetic acid have shown that sigma-bridging occurs in the transition state of the exo-solvolysis, while it happens in a stepwise manner for the endo-solvolysis. researchgate.net These simulations also indicate that the norbornyl cation in solution does not tend to sample localized "classical cation" geometries, further supporting the stability of the non-classical ion. researchgate.net

Stereochemical Course of Solvolysis: Retention and Racemization

The solvolysis of exo-2-norbornyl derivatives proceeds with a high degree of retention of configuration, a direct consequence of the formation of the symmetrical, non-classical 2-norbornyl cation. core.ac.uk The solvent molecule attacks the cation from the face opposite to the C1-C6 bridging bond, which is equally likely at both C1 and C2. core.ac.uk This leads to the formation of a racemic mixture of the exo-product. wpmucdn.comcore.ac.uk

The table below summarizes the relative solvolysis rates of exo- and endo-2-norbornyl p-toluenesulfonates in different solvents, highlighting the significant rate enhancement for the exo isomer due to anchimeric assistance. core.ac.uk

| Solvent | exo/endo Rate Ratio |

| Acetic Acid | 281 |

| Trifluoroacetic Acid | 1122 |

| Formic Acid | 1694 |

Molecular Rearrangement Processes

The 2-norbornyl cation is prone to various molecular rearrangements, which are fundamental to its reactivity and the distribution of products observed in solvolysis reactions.

Wagner-Meerwein Rearrangements

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangements involving the migration of a hydrogen, alkyl, or aryl group to an adjacent carbon atom. wikipedia.orglscollege.ac.in These shifts are described as cationic wikipedia.orgnih.gov-sigmatropic rearrangements and are typically very facile, occurring even at low temperatures. wikipedia.orglscollege.ac.in In the context of the 2-norbornyl cation, these rearrangements are invoked as the mechanism for the interconversion between the two enantiomeric forms in the classical model. wikipedia.orgwikiwand.com

Hydride Shift Mechanisms (e.g., 1,2- and 6,2-Hydride Shifts)

In addition to Wagner-Meerwein rearrangements, the 2-norbornyl cation undergoes rapid hydride shifts. NMR studies have been instrumental in elucidating the rates and mechanisms of these shifts. acs.org At low temperatures, it is possible to "freeze out" certain hydride shifts, allowing for the observation of the underlying carbocation structure. libretexts.org

Specifically, 3,2-hydride shifts can be observed and their rates quantified using NMR spectroscopy. acs.org Furthermore, 6,2-hydride shifts are also known to occur. core.ac.uk These intramolecular hydride shifts contribute to the complex scrambling of atoms within the norbornyl system, as evidenced by carbon-14 (B1195169) radioactive isotope labeling experiments where the label becomes distributed across all seven positions of the norbornyl framework. wikipedia.org

The table below presents the rates of 3,2-hydride shifts in the 2-norbornyl cation at different temperatures, as determined by NMR line-shape analysis. acs.org

| Temperature (°C) | Rate of 3,2-Hydride Shift (sec⁻¹) |

| -40 | 10¹ |

| -20 | 10² |

| 0 | 10³ |

| 25 | 10⁴ |

Fragmentation Pathways in Gaseous Phase

In the gaseous phase, such as during mass spectrometry, the molecular ion of this compound undergoes distinct fragmentation pathways. The molecular ion does not exhibit Wagner-Meerwein isomerization before it fragments. A notable fragmentation process involves the elimination of hydrogen chloride. Labeling experiments have indicated that the formation of norbornene primarily occurs through a cis-1,2 elimination. Additionally, nortricyclene (B1619838) is produced via a trans-1,3 elimination, a process that is analogous to a fragmentation of the ionized molecule. The norbornyl cation formed during fragmentation shows that the hydrogen atoms lose their specific positions, as evidenced by the random loss of hydrogen and deuterium when the ion expels an ethylene (B1197577) molecule.

| Precursor Ion | Fragmentation Process | Key Neutral Loss | Major Fragment Ions |

| This compound molecular ion | cis-1,2 elimination | HCl | Norbornene |

| This compound molecular ion | trans-1,3 elimination | HCl | Nortricyclene |

| Norbornyl cation | Rearrangement and elimination | C2H4 (ethylene) | C5H7+ |

Nucleophilic Substitution Reactions

The nucleophilic substitution reactions of this compound are complex and can proceed through both SN1 and SN2 pathways, depending on the reaction conditions, nucleophile, and solvent. The rigid bicyclic structure of the norbornyl system influences the stereochemical outcome and reaction rates.

The SN1 reaction proceeds through a carbocation intermediate. nist.govlibretexts.org This pathway is favored by polar protic solvents and weaker nucleophiles. researchgate.net For the 2-norbornyl system, the stability of the intermediate carbocation is a critical factor. The SN2 reaction, conversely, is a single-step process favored by strong nucleophiles and polar aprotic solvents, leading to an inversion of configuration. nist.govlibretexts.org

Studies on the reactions of exo-2-norbornyl arenesulfonates with anilines have shown that three competing processes can occur: solvolysis (ks), a unimolecular (SN1) reaction (k1), and a bimolecular (SN2) reaction (k2). sigmaaldrich.com The degree of bond cleavage in the transition state is greater for the exo isomer compared to the endo isomer. sigmaaldrich.com

| Reaction Type | Favored by | Intermediate/Transition State | Stereochemistry |

| SN1 | Polar protic solvents, weak nucleophiles | Carbocation intermediate | Racemization possible |

| SN2 | Polar aprotic solvents, strong nucleophiles | Pentacoordinate transition state | Inversion of configuration |

The radical nucleophilic substitution (SRN1) mechanism involves a single electron transfer (SET) to the substrate, leading to the formation of a radical anion which then fragments.

Research has shown that this compound is unreactive with certain anionic nucleophiles under conditions that typically promote SRN1 reactions. Specifically, it does not react with diphenylphosphide (Ph2P⁻) or thiophenoxide (PhS⁻) ions in liquid ammonia (B1221849) or DMSO under photostimulation. In contrast, the analogous exo-2-bromonorbornane (B159885) does react under the same conditions, indicating that the carbon-chlorine bond in this compound is less susceptible to reductive cleavage in these SET reactions.

| Substrate | Nucleophile | Solvent/Conditions | Reactivity |

| This compound | Ph2P⁻ | Liquid NH3 or DMSO, hv | Unreactive |

| This compound | PhS⁻ | Liquid NH3 or DMSO, hv | Unreactive |

| exo-2-Bromonorbornane | Ph2P⁻ | Liquid NH3 or DMSO, hv | Reactive |

| exo-2-Bromonorbornane | PhS⁻ | Liquid NH3 or DMSO, hv | Reactive |

The presence of certain functional groups near the reaction center can significantly influence the facility of electron transfer reactions in the norbornyl system. For instance, the presence of a carbonyl group can facilitate SET reactions that are otherwise impeded. Although this compound itself is unreactive in SRN1 reactions with specific nucleophiles, related compounds such as 3-chloronorbornan-2-one show enhanced reactivity. This suggests that the introduction of an electron-withdrawing group like a carbonyl can lower the energy barrier for the initial electron transfer step.

The amination of this compound has been achieved using reagents such as trichloramine-aluminum chloride. This reaction, however, does not lead to a simple substitution product. Instead, it results in a ring expansion with the incorporation of nitrogen. The major product after reduction is 2-azabicyclo[3.2.1]octane, with smaller amounts of the 3-azabicyclo[3.2.1]octane isomer and the direct substitution product, exo-2-aminonorbornane. This outcome points to a complex reaction mechanism likely involving carbocation intermediates and rearrangements. The direct synthesis of exo-2-aminonorbornane from this compound is therefore not a straightforward nucleophilic substitution with ammonia.

| Reagents | Major Product | Minor Products |

| Trichloramine-aluminum chloride | 2-Azabicyclo[3.2.1]octane | 3-Azabicyclo[3.2.1]octane, exo-2-Aminonorbornane |

Single Electron Transfer (SET) Mechanisms: SRN1 Reactions

Elimination Reactions

Elimination reactions of this compound provide valuable insights into the interplay of steric and electronic effects in determining reaction pathways. The rigid bicyclic structure of the norbornane system imposes significant constraints on the stereochemical requirements of these reactions.

Dehydrohalogenation Mechanisms

The dehydrohalogenation of this compound, typically carried out in the presence of a strong base, proceeds primarily through the E2 (bimolecular elimination) mechanism. This concerted reaction involves the simultaneous removal of a proton by the base and the departure of the chloride leaving group. The rate of the E2 reaction is dependent on the concentrations of both the substrate (this compound) and the base.

The mechanism is influenced by the nature of the base employed. Strong, sterically hindered bases, such as potassium tert-butoxide, are commonly used to promote the E2 pathway and minimize competing substitution (SN2) reactions. The base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine atom.

Stereochemical Features of Elimination

The stereochemistry of the E2 elimination in the norbornane system is a subject of particular interest. Unlike in flexible acyclic systems where a dihedral angle of 180° (anti-periplanar) between the departing proton and leaving group is strongly favored, the rigid structure of norbornane can enforce other geometric arrangements.

In the case of this compound, the primary product of dehydrohalogenation is nortricyclene, resulting from a 1,3-elimination, rather than the expected norbornene from a 1,2-elimination. This outcome is attributed to the favorable stereoelectronic alignment for the removal of the endo-proton at the C6 position, which is anti-periplanar to the exo-chloro group. However, studies have shown that syn-elimination can also occur, albeit to a lesser extent. The ratio of syn- to anti-elimination is influenced by the reaction conditions, including the base and solvent used.

For instance, the elimination from exo-3-deuterio-exo-2-chloronorbornane has been studied to probe the stereochemical course of the reaction. The analysis of the products and the kinetic isotope effect provides direct evidence for the preferred anti-periplanar arrangement leading to the formation of deuterated nortricyclene.

Pyrolytic Elimination Studies

Pyrolytic elimination, or thermolysis, offers an alternative pathway for the elimination of hydrogen chloride from this compound. This reaction is typically carried out in the gas phase at high temperatures and in the absence of a base or solvent. The mechanism of pyrolytic elimination is often a concerted, unimolecular process known as an Ei (elimination internal) reaction, proceeding through a cyclic transition state.

For this compound, gas-phase pyrolysis leads to the formation of norbornene and hydrogen chloride. The reaction is believed to proceed through a four-membered cyclic transition state, involving the chlorine atom and a syn-proton. The rigid norbornane framework restricts the ideal geometry for a six-membered transition state often seen in the pyrolysis of esters (Chugaev elimination).

Experimental studies on the pyrolysis of related norbornyl systems have provided insights into the energetics and mechanism of this process. The activation parameters, such as the activation energy and pre-exponential factor, can be determined from kinetic studies at various temperatures. These parameters help to elucidate the nature of the transition state and the degree of bond breaking and bond formation at that stage.

Electrophilic Alkylation Reactions

This compound can serve as an alkylating agent in electrophilic substitution reactions, particularly in the Friedel-Crafts alkylation of aromatic compounds. The stability of the resulting norbornyl carbocation plays a crucial role in these reactions.

Friedel-Crafts Alkylation of Aromatic Systems

The Friedel-Crafts alkylation of aromatic compounds, such as benzene (B151609) and toluene, with this compound leads to the formation of aryl-substituted norbornanes. The reaction is typically catalyzed by a Lewis acid, which facilitates the formation of a carbocation intermediate.

The reaction of this compound with benzene in the presence of a Lewis acid catalyst yields exo-2-phenylnorbornane as the major product. The reaction proceeds through the formation of the 2-norbornyl cation. Due to the inherent stability of this secondary carbocation, which is enhanced by σ-participation (non-classical ion character), rearrangements are less common compared to other secondary alkyl halides.

The product distribution in the alkylation of substituted benzenes, such as toluene, is governed by the directing effects of the substituent on the aromatic ring. The alkyl group is an ortho-, para-director, leading to a mixture of ortho- and para-substituted norbornyltoluenes.

Below is a representative table of the product distribution from the Friedel-Crafts alkylation of benzene with this compound under specific conditions.

| Aromatic Substrate | Catalyst | Temperature (°C) | Major Product(s) |

| Benzene | AlCl₃ | 25 | exo-2-Phenylnorbornane |

| Toluene | AlCl₃ | 0 | o- and p-(exo-2-Norbornyl)toluene |

Catalytic Aspects in Alkylation Reactions

The choice of catalyst is critical in Friedel-Crafts alkylation reactions involving this compound. Lewis acids are essential for activating the C-Cl bond and generating the electrophilic carbocation.

Commonly used Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). The strength of the Lewis acid can influence the reaction rate and the extent of side reactions, such as polyalkylation and isomerization.

The catalytic cycle begins with the coordination of the Lewis acid to the chlorine atom of this compound, weakening the C-Cl bond and promoting its cleavage to form the 2-norbornyl cation and the [L-Cl]⁻ complex. The carbocation then attacks the aromatic ring in the electrophilic substitution step. Finally, a proton is abstracted from the resulting arenium ion intermediate by the [L-Cl]⁻ complex, regenerating the Lewis acid catalyst and forming the alkylated aromatic product and hydrogen chloride.

The efficiency of the catalyst can be affected by the presence of moisture, which can deactivate the Lewis acid. Therefore, these reactions are typically carried out under anhydrous conditions.

Stereochemical Investigations of Exo 2 Chloronorbornane Systems

Exo/Endo Isomerism and Stereoselective Transformations

The bicyclo[2.2.1]heptane skeleton allows for two distinct diastereomeric placements of a substituent at the C-2 position: exo and endo. In the exo isomer, the substituent points away from the six-membered ring and towards the one-carbon (C7) bridge. Conversely, in the endo isomer, the substituent is oriented towards the six-membered ring and underneath the bicyclic system. This difference in spatial orientation leads to significant differences in steric hindrance and, consequently, in stability and reactivity. Generally, the exo isomer is sterically less hindered and therefore thermodynamically more stable than the endo isomer.

The synthesis of 2-chloronorbornane often leads to a mixture of both isomers, with the ratio being highly dependent on the reaction conditions and mechanism. However, stereoselective transformations that favor the formation of the exo isomer are of significant interest.

Stereoselective Synthesis:

One of the most direct routes to exo-2-chloronorbornane is the hydrochlorination of norbornene. This reaction is known to proceed with a high degree of stereospecificity, yielding the exo product almost exclusively. This selectivity is attributed to the electrophilic attack on the double bond occurring from the less sterically hindered exo face of the norbornene molecule.

In contrast, radical chlorination of norbornane (B1196662) typically produces a mixture of isomers. While 1-chloronorbornane is a minor product and 7-chloronorbornane is generally not detected, the reaction yields both this compound and endo-2-chloronorbornane as the main products smolecule.com. The preference for substitution at the C-2 position and the distribution between the exo and endo isomers are governed by a combination of statistical factors and the relative stabilities of the intermediate radicals.

Stereochemistry in Substitution Reactions:

The stereochemical outcome of nucleophilic substitution reactions starting from this compound is a subject of extensive study, as it provides insight into the potential formation of the controversial non-classical norbornyl cation. When this compound is subjected to substitution reactions, the stereochemistry of the product can be either retained (exo product) or inverted (endo product), or a mixture of both can be formed.

For instance, the reaction of this compound with gaseous hydrogen bromide in the presence of iron(III) bromide does not proceed with complete stereoselectivity. Instead, it yields a mixture of exo- and endo-2-bromonorbornanes in a 4:1 ratio, indicating a loss of stereochemical integrity during the reaction, likely through a carbocationic intermediate that can be attacked from either face thieme-connect.dethieme-connect.de.

Table 1: Stereochemical Outcome of Selected Reactions Involving 2-Chloronorbornane Isomers

| Starting Material | Reagent(s) | Major Product(s) | Product Ratio (exo:endo) | Ref |

| Norbornene | Hydrogen Chloride | This compound | Predominantly exo | smolecule.com |

| Norbornane | Cl2, light | This compound, endo-2-Chloronorbornane | Varies | smolecule.com |

| This compound | HBr, FeBr3 | exo-2-Bromonorbornane (B159885), endo-2-Bromonorbornane | 4:1 | thieme-connect.de |

| This compound | Trichloramine-AlCl3 | 2-Azabicyclo[3.2.1]octane | Major product | smolecule.com |

Chirality and Optical Activity Studies

This compound possesses a chiral structure due to the presence of stereocenters at positions C1, C2, and C4. Therefore, it can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and have the ability to rotate the plane of polarized light in equal but opposite directions. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

The study of reactions involving optically active 2-halonorbornanes has been crucial in elucidating reaction mechanisms, particularly the debate surrounding the existence of the symmetrical non-classical norbornyl cation. For example, studies on the closely related exo-2-bromonorbornane have shown that when an optically active starting material is used in certain substitution reactions, the product is often racemic researchgate.netacs.org. This racemization provides strong evidence for the formation of a symmetrical intermediate, such as the norbornyl cation, which can be attacked by a nucleophile from either side with equal probability, leading to a loss of optical activity acs.org.

While racemic endo-2-chloronorbornane has been prepared and its NMR spectra studied, the specific synthesis and resolution of optically active this compound enantiomers and the measurement of their specific rotation are less commonly detailed in general literature but are fundamental in specialized mechanistic studies researchgate.netacs.org. The challenges in these syntheses and the interpretation of their reaction outcomes continue to be of interest in physical organic chemistry. The behavior of optically active 2-halonorbornanes in reactions is often compared to understand the subtle differences in the nature of the halogen and its influence on the reaction pathway.

Diastereomeric Control in Reactions

The inherent stereochemistry of this compound can direct the stereochemical course of reactions at other positions in the molecule, a phenomenon known as diastereomeric control. The rigid bicyclic structure and the steric bulk of the exo-chloro substituent can create a biased environment, favoring the approach of reagents from the less hindered face of the molecule.

A notable example of diastereomeric control is observed in the amination of this compound with trichloramine-aluminum chloride. This reaction leads to a ring expansion, forming nitrogen-containing bicyclic compounds. The major product is 2-azabicyclo[3.2.1]octane, with only small amounts of the 3-isomer, demonstrating a high degree of regioselectivity and diastereoselectivity influenced by the initial stereochemistry of the starting material smolecule.com.

Another illustration of diastereomeric control is the Friedel-Crafts alkylation of aromatic compounds with this compound. In these reactions, catalyzed by Lewis acids such as tin(IV) chloride or aluminum chloride, the norbornyl group is transferred to the aromatic ring. The reaction of this compound with benzene (B151609) results in the predominant formation of the exo-arylation product, indicating that the stereochemistry at the C-2 position is largely retained or that the attacking aromatic ring is directed to the exo face of the intermediate carbocation.

Table 2: Diastereoselective Reactions of exo-2-Chloronorbornane

| Reactant 1 | Reactant 2 | Catalyst | Major Product | Diastereomeric Ratio/Selectivity | Ref |

| This compound | Trichloramine | Aluminum chloride | 2-Azabicyclo[3.2.1]octane | Major product with minor 3-isomer | smolecule.com |

| This compound | Benzene | Tin(IV) chloride | exo-2-Phenylnorbornane | Predominantly exo | smolecule.com |

These examples underscore how the pre-existing stereocenter in this compound plays a crucial role in controlling the formation of new stereocenters, making it a valuable substrate for studying the principles of stereoselectivity in organic reactions.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of exo-2-chloronorbornane, offering deep insights into its stereochemistry, configuration, and dynamic behavior.

Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the exo configuration of the chlorine atom in this compound and in assigning the signals of the various protons and carbons in its bicyclic framework.

The ¹H NMR spectrum of this compound displays characteristic chemical shifts that help in identifying the different protons. For instance, typical signals are observed around 3.84, 2.38, 2.30, and in the range of 2.0–1.9 ppm. researchgate.net The proton at C2, which is directly attached to the electron-withdrawing chlorine atom, appears as a quintet with fine structure at approximately 4.75 ppm. cdnsciencepub.com The bridgehead protons and other protons on the norbornyl skeleton resonate in the range of 2.50-1.25 ppm. cdnsciencepub.com The specific coupling constants between adjacent protons, which are dependent on their dihedral angles, are crucial for confirming the exo stereochemistry.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, which is influenced by the stereochemistry of the substituent. The ¹³C NMR spectra of exo- and endo-2-halonorbornanes have been compared to their corresponding alcohols to establish clear correlations. acs.orgresearchgate.net These comparisons are vital for unambiguously assigning the stereochemistry. DFT (Density Functional Theory) calculations of ¹H and ¹³C chemical shifts have also been shown to be in excellent agreement with experimental data for related norbornene dimers, further validating the power of computational NMR in structural assignment. researchgate.net

A representative, though not exhaustive, table of ¹H and ¹³C NMR chemical shifts for this compound and related compounds is provided below.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

| Compound | Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|---|

| This compound | ¹H | H-2 (endo) | ~3.84 |

| This compound | ¹H | H-1, H-4 | ~2.38, ~2.30 |

| This compound | ¹H | Other | 2.0-1.9, 2.50-1.25 |

| syn-7-chloro-exo-2-norbornyl brosylate | ¹H | H-2 (exo) | 4.75 |

| syn-7-chloro-exo-2-norbornyl brosylate | ¹H | H-7 (syn) | 3.80 |

| Polynorbornene (PNBE) | ¹³C | C1,4 (cis-cis) | 38.88 |

| Polynorbornene (PNBE) | ¹³C | C1,4 (cis-trans) | 38.67 |

| Polynorbornene (PNBE) | ¹³C | C1,4 (trans-cis) | 43.67 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Deuterium (B1214612) labeling is a powerful technique used in conjunction with NMR spectroscopy to trace the pathways of chemical reactions and to elucidate complex NMR spectra. nih.gov In the context of norbornyl systems, deuterium substitution provides a means to track skeletal rearrangements and stereochemical outcomes of reactions.

For instance, the reduction of exo-chloronorbornane with lithium aluminum deuteride (B1239839) has been used to synthesize exo-deuterio-endo-norborneol, demonstrating a specific stereochemical pathway. datapdf.com Similarly, studies on the solvolysis of specifically deuterated 7-chloro-exo-2-norbornyl brosylates have utilized deuterium labeling to probe for kinetic isotope effects and to understand the degree of C-H participation in the transition state. cdnsciencepub.com The synthesis of 2-methyl-d₃-exo-2-chloronorbornane and its subsequent reactions have also been followed using deuterium as a label to understand reaction mechanisms. dss.go.th

The cleavage of nortricyclene (B1619838) with deuterium chloride to give exo-norbornyl chloride showed that the resulting product was multiply deuterated, as revealed by mass spectrometry, indicating complex rearrangements. datapdf.com In contrast, cleavage with sulfuric acid-d₂ in acetic acid-d yielded exo-norbornyl acetate (B1210297) with minimal multiple deuteration. datapdf.com These studies highlight the utility of deuterium labeling in unraveling the intricate mechanistic details of reactions involving norbornyl systems.

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes and intramolecular rearrangements that occur on the NMR timescale. rushim.ru In the case of bridged bicyclic systems like this compound, DNMR can provide valuable information about processes such as ring-flipping and Wagner-Meerwein rearrangements.

While specific DNMR studies focusing solely on this compound are not extensively detailed in the provided context, the principles of DNMR are highly relevant to understanding its potential dynamic behavior. For example, variable-temperature NMR experiments on related organometallic complexes containing norbornene ligands have been used to study the rapid exchange of the metal fragment between different positions on the olefin. acs.org Such studies provide insights into the energetics of dynamic processes.

Furthermore, rearrangements are a hallmark of norbornyl chemistry. The amination of this compound with trichloramine-aluminum chloride, for instance, yields rearranged products like 2-azabicyclo[3.2.1]octane, indicating the involvement of carbocationic intermediates that can undergo skeletal rearrangements. sigmaaldrich.com While not a direct DNMR study, this highlights the types of dynamic processes that could potentially be studied using this technique.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns upon electron ionization (EI). aip.org The mass spectrum of exo-2-norbornyl chloride and its deuterated analogs has been examined in detail to understand the fragmentation mechanisms and the structures of the resulting ions. researchgate.net

A key finding from these studies is that the molecular ion of exo-2-norbornyl chloride does not appear to undergo a Wagner-Meerwein rearrangement before fragmentation. researchgate.net This is a significant observation, as such rearrangements are common in solution-phase chemistry of norbornyl systems. The fragmentation of the norbornyl cation, however, shows that the hydrogen atoms lose their positional identity, suggesting scrambling occurs within this ion before it ejects a molecule of ethylene (B1197577). researchgate.net

The formation of characteristic fragment ions, such as those corresponding to norbornene and cyclopentene, has been shown to occur via a cis-1,2-elimination of HCl. researchgate.net Another important fragmentation pathway is the formation of nortricyclene through a trans-1,3-elimination. researchgate.net The study of metastable ions has been particularly useful in elucidating these complex fragmentation pathways. researchgate.net

Table 2: Key Fragmentation Pathways of exo-2-Norbornyl Chloride in MS

| Process | Description | Key Fragment(s) |

|---|---|---|

| cis-1,2-Elimination | Elimination of HCl to form norbornene and cyclopentene. | [C₇H₁₀]⁺˙, [C₅H₆]⁺˙ |

| trans-1,3-Elimination | Elimination of HCl to form nortricyclene. | [C₇H₁₀]⁺˙ |

The analysis of the mass spectra of reaction products is also a powerful diagnostic tool. For example, in the ring-opening metathesis polymerization (ROMP) of norbornene, MS can be used to identify byproducts such as this compound. mdpi.com

X-ray Crystallography of Related Derivatives

While obtaining a single crystal of the relatively volatile this compound for X-ray diffraction can be challenging, the crystal structures of its derivatives provide invaluable, unambiguous proof of stereochemistry and detailed information about bond lengths, bond angles, and molecular conformation.

For example, the structures of various derivatives of norbornane (B1196662) and norbornene have been determined by X-ray crystallography, providing a solid foundation for understanding the geometry of this bicyclic system. rsc.org The crystal structure of 2-exo-aminonorbornane-2-carboxylic acid has been determined, confirming the exo configuration of the amino group. rsc.org Similarly, the structures of various photodimers of norbornene and related compounds have been elucidated using this technique. rsc.org

In a broader context, the crystal structures of organometallic complexes containing norbornene or its derivatives as ligands have been determined, offering insights into the coordination chemistry of these olefins. mdpi.comacs.org These structural studies are crucial for understanding the mechanisms of reactions catalyzed by these complexes.

Computational and Theoretical Studies on Exo 2 Chloronorbornane and Its Reaction Intermediates

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been pivotal in understanding the electronic structure of exo-2-chloronorbornane and its related species. These computational methods allow for the detailed examination of molecular orbitals, charge distribution, and bonding characteristics that govern the molecule's behavior.

High-level ab initio and density functional theory (DFT) calculations have been employed to investigate the geometries and electronic properties of norbornyl systems. comporgchem.comnumberanalytics.com For instance, methods like B3LYP with basis sets such as 6-311G(d,p) have been used to optimize the structure of the 2-norbornyl cation. comporgchem.com Such calculations consistently point towards a non-classical, bridged structure for the 2-norbornyl cation as the minimum energy conformation. researchgate.netgithub.io

The electronic structure of the non-classical 2-norbornyl cation is characterized by a three-center-two-electron (3c-2e) bond, where the positive charge is delocalized over three carbon atoms (C1, C2, and C6). cdnsciencepub.comdalalinstitute.com This delocalization is a key feature that distinguishes it from a classical carbocation. wikipedia.org Molecular orbital analysis reveals the interaction between the p-type orbitals on carbons 1 and 2 with an sp3-hybridized orbital on carbon 6, forming the hypervalent bond. dalalinstitute.com Some studies using Extended Hückel Theory have suggested that the orbital on carbon 6 might be sp2-hybridized. dalalinstitute.com

Atoms-in-molecules (AIM) theory has also been applied to analyze the electron density topology. comporgchem.com These studies have revealed a bond path connecting C1 and C2, although the electron density at the bond critical point is lower than in typical C-C bonds. comporgchem.com This provides further evidence for the unusual bonding in the non-classical ion.

Modeling of Carbocationic Intermediates and Transition States

The study of carbocationic intermediates and transition states is central to understanding the reactivity of this compound, particularly in solvolysis reactions. Computational modeling has been instrumental in characterizing these transient species, which are often difficult to study experimentally.

Non-Classical Ion Structures and Energetics

The debate over the classical versus non-classical nature of the 2-norbornyl cation has been a long-standing topic in physical organic chemistry. wikipedia.orgmpg.de Computational studies have provided strong evidence in favor of the non-classical, bridged structure (a corner-protonated cyclopropane) being the more stable species. researchgate.netcdnsciencepub.com This was ultimately confirmed by X-ray crystallography. researchgate.netnih.gov

Quantum chemical calculations at various levels of theory, including MP2 and CCSD(T), have consistently shown that the non-classical ion is a true energy minimum on the potential energy surface, while the classical structures are transition states for its interconversion. github.ioacs.org The energy difference between the classical and non-classical forms in the gas phase is significant, with the non-classical ion being more stable by approximately 13.6 kcal/mol at the MP4(fc)SDQ/6-31G**//MP2(full)/6-31G* + ZPVE level of theory. acs.org

The unique stability of the non-classical 2-norbornyl cation is attributed to several factors:

1,2,3-trisubstitution: The arrangement of substituents on the same side of the protonated cyclopropane (B1198618) face. cdnsciencepub.com

Methylene (B1212753) bridges: The short methylene bridges to a common CH cap restrict certain vibrational modes that would destabilize the non-classical structure. cdnsciencepub.com

Rigidity of the cyclopentyl base: This rigidity prevents distortions that would favor a classical structure. cdnsciencepub.com

Potential Energy Surface Analysis for Rearrangements

The 2-norbornyl cation is known to undergo various rearrangements, and computational studies have been crucial in mapping the potential energy surfaces (PES) for these processes. beilstein-journals.orgnih.gov These rearrangements include the Wagner-Meerwein shift, 6,2-hydride shifts, and 3,2-hydride shifts. mpg.decore.ac.uk

Born-Oppenheimer molecular dynamics (BOMD) simulations have been used to explore the complex rearrangement pathways of the 2-norbornyl cation. beilstein-journals.orgnih.gov For example, studies have investigated the isomerization of the 2-norbornyl cation to the more stable 1,3-dimethylcyclopentenyl cation. beilstein-journals.orgnih.govresearchgate.net These simulations revealed multiple possible pathways, with some involving a significant number of steps and intermediates. beilstein-journals.orgnih.gov One study identified a shorter pathway of nine steps with a predicted activation barrier of 33 kcal/mol. nih.gov However, a more systematic search uncovered a vast number of alternative pathways with lower activation barriers, suggesting that a single mechanism may not be sufficient to describe the isomerization. researchgate.net

The analysis of the PES has also shed light on the dynamics of these rearrangements. For instance, the Wagner-Meerwein rearrangement, which interconverts the two enantiomeric forms of the non-classical cation, has a very low activation barrier. ias.ac.in

Prediction of Reaction Pathways and Selectivity

Theoretical calculations have been successfully used to predict the pathways and selectivity of reactions involving this compound. A key aspect of its reactivity is the significantly faster solvolysis rate of the exo isomer compared to the endo isomer, and the formation of exclusively exo products. ias.ac.in

Computational modeling of the solvolysis of exo- and endo-2-norbornyl derivatives has confirmed that the transition state for the ionization of the exo isomer is stabilized by anchimeric assistance (σ-participation) from the C1-C6 bond, leading to a lower activation energy. researchgate.net In contrast, the ionization of the endo isomer proceeds without this assistance. researchgate.net Ab initio molecular dynamics simulations have shown that for the exo isomer, the non-classical cation is formed very rapidly after the departure of the leaving group. github.io

These computational findings support the experimental observations and provide a detailed molecular-level understanding of the high exo:endo rate ratio and the stereoselectivity of the reaction.

Solvent Effects in Theoretical Calculations

The inclusion of solvent effects in theoretical calculations is crucial for accurately modeling reactions in solution. For the solvolysis of this compound, the solvent plays a critical role in stabilizing the forming carbocation.

Combined ab initio and Monte Carlo simulation studies have been performed to investigate the effect of solvation on the relative energies of the classical and non-classical 2-norbornyl cations. acs.org These studies have shown that even in a highly polar solvent like water, the non-classical ion remains significantly more stable than the classical ion. acs.orgresearchgate.net The difference in solvation energies between the two forms is not large enough to overcome the intrinsic stability of the non-classical structure. acs.org

Constrained molecular dynamics simulations have been used to calculate the potentials of mean force (PMF) for the dissociation of exo- and endo-2-chloronorbornyl chlorides in water and dimethyl sulfoxide (B87167) (DMSO). ias.ac.in These calculations provide insights into the activation barriers in solution and highlight the role of the solvent in the dissociation process. ias.ac.in

Isotope Effect Computations

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. Theoretical calculations of KIEs for the solvolysis of deuterated norbornyl derivatives have provided further insights into the nature of the transition states.

Calculations at the Becke3LYP level of theory on protonated 2-norbornanols (as models for the corresponding brosylates) have been used to explore the origins of experimentally observed deuterium (B1214612) secondary KIEs. cdnsciencepub.com These computations have been able to reproduce the "normal" behavior of the endo substrate. cdnsciencepub.com For the exo system, the calculations have shown that the observed endo γ-KIE can arise from internal return of the leaving group. cdnsciencepub.com In other substituted systems, competing elimination reactions can also influence the observed KIEs. cdnsciencepub.com

These computational studies of isotope effects complement experimental findings and help to refine the understanding of the intricate details of the reaction mechanism. researchgate.net

Advanced Applications and Synthetic Utility of Exo 2 Chloronorbornane

Building Block in Complex Molecule Synthesis

The inherent structural features of exo-2-chloronorbornane make it a valuable intermediate for the synthesis of more complex molecules, ranging from novel nitrogen-containing heterocycles to precursors for natural products. Its utility stems from the ability to undergo a variety of transformations, including substitution, elimination, and rearrangement reactions, often with a high degree of stereochemical control.

A significant application of this compound is in Friedel-Crafts alkylation reactions. It acts as an alkylating agent for aromatic compounds like benzene (B151609) and its substituted derivatives in the presence of a Lewis acid catalyst, such as tin(IV) chloride or aluminum trichloride. This reaction proceeds through a carbocationic intermediate, leading to the formation of norbornylated aromatic products. The choice of catalyst can be critical; for instance, strongly acidic aluminum chloride can cause rapid isomerization of the products.

Furthermore, this compound is a key starting material for the synthesis of nitrogen-containing bicyclic compounds. In a notable example, its reaction with trichloramine and aluminum chloride leads to a ring-expansion amination, yielding 2-azabicyclo[3.2.1]octane as the major product, along with minor amounts of the 3-isomer and exo-2-aminonorbornane. This transformation provides an efficient route to a valuable heterocyclic scaffold.

The compound also serves as a precursor in the synthesis of more intricate structures. For instance, it is a starting material for the preparation of diastereomerically pure this compound-2-carboxylic acids. These acids, in turn, are converted into α-chloroimidoyl chlorides, which are key intermediates in the synthesis of spirocyclic iminoaziridines. Additionally, site-selective C-H chlorination of norbornane (B1196662) can produce this compound as a single product, which has been demonstrated as a step in the total synthesis of the cytotoxic natural product chlorolissoclimide.

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reagents | Product(s) | Catalyst | Reference(s) |

| Friedel-Crafts Alkylation | Benzene and substituted benzenes | Norbornylated aromatics | Tin(IV) chloride or Aluminum trichloride | |

| Amination (Ring Expansion) | Trichloramine | 2-Azabicyclo[3.2.1]octane, 3-isomer, exo-2-aminonorbornane | Aluminum chloride | |

| Precursor to Spirocyclic Iminoaziridines | Cyclopentadiene, 2-chloroacrylic acid, then further steps | Spirocyclic iminoaziridines | - | |

| Halogen Exchange | Gaseous Hydrogen Bromide | exo- and endo-2-bromonorbornane (4:1 mixture) | Iron(III) bromide |

Role in Polymer Chemistry and Ring-Opening Metathesis Polymerization (ROMP) Contexts

While not a primary monomer in polymerization, this compound has been observed to play a role in the context of Ring-Opening Metathesis Polymerization (ROMP). During the ROMP of norbornene initiated by a triply bonded ditungsten complex (Na[W2(µ-Cl)3Cl4(THF)2]), this compound was detected as a byproduct. Its formation suggests potential side reactions or interactions with the catalytic system under specific polymerization conditions. This observation is of mechanistic interest in understanding the intricacies of ROMP catalysis and the potential for side reactions involving the solvent or catalyst components. It is important to distinguish this from the direct use of chlorinated norbornene derivatives, such as 5-chlorobicyclo[2.2.1]hept-2-ene, which are employed as monomers in ROMP to produce functionalized polymers.

As a Probe for Mechanistic Organic Chemistry Studies

The unique and rigid structure of this compound makes it an excellent model compound for investigating reaction mechanisms and stereochemistry in organic chemistry. Its solvolysis has been a cornerstone in the study of carbocation intermediates, particularly the controversial nature of the

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。